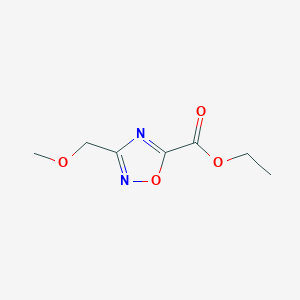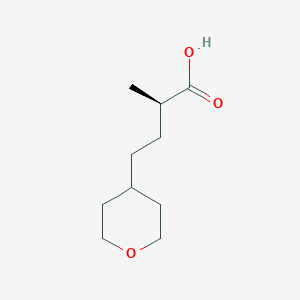
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid, also known as MOBA, is a chemical compound that has recently gained attention in scientific research. MOBA is a chiral molecule that consists of a butanoic acid group, a methyl group, and an oxan-4-yl group. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid in lab experiments is its relatively simple synthesis method. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid. One area of interest is its potential use in the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid may have potential applications in materials science, such as in the synthesis of novel polymers. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid can be achieved through several methods. One common method involves the reaction of 4-hydroxytetrahydrofuran with methyl 2-bromopropionate in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with lithium aluminum hydride to yield (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been studied for its potential use in medicine. It has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to have antitumor activity and may be useful in cancer treatment.
Propiedades
IUPAC Name |
(2R)-2-methyl-4-(oxan-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEGQLSXWNCRSV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

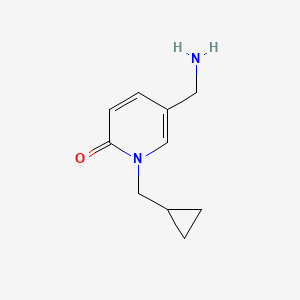
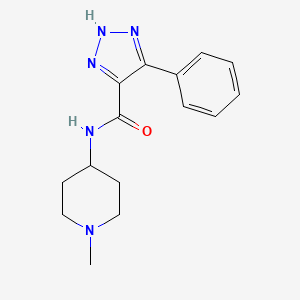

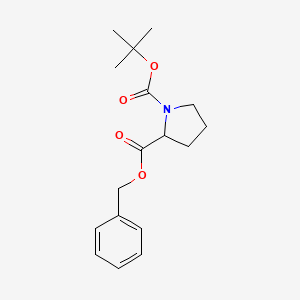
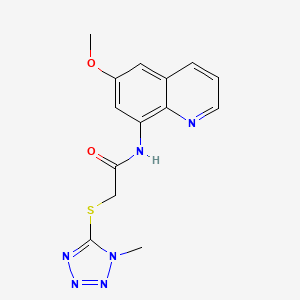
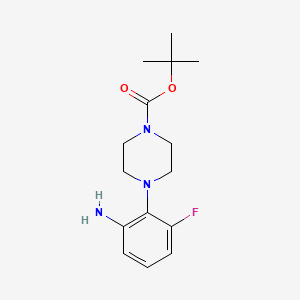
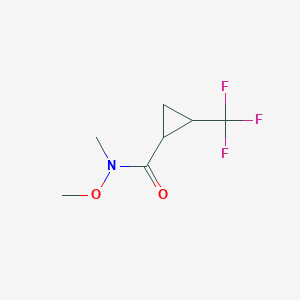

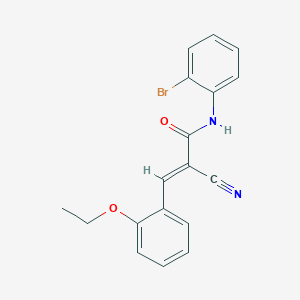
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)
![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)

![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)
